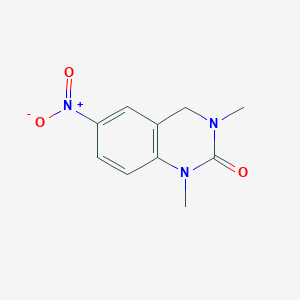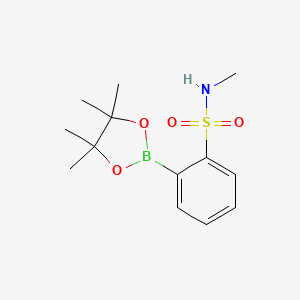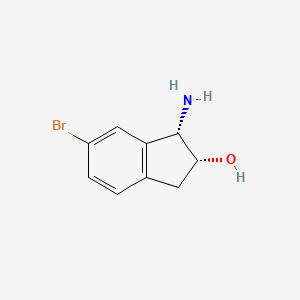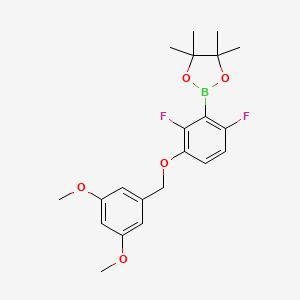
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane is an organic compound that features both a dioxolane ring and a dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a dioxolane-containing compound. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the phenylboronic acid derivative reacts with a halogenated dioxolane compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The boron center can be reduced to form boron-hydride species.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of boron-hydride species.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and materials to enhance their properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural features.
Catalysis: Employed as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane depends on its application. In catalysis, the boron center can coordinate with metal catalysts, facilitating various chemical transformations. In medicinal chemistry, the compound’s unique structure may interact with biological targets, influencing biochemical pathways and exhibiting potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring but lacking the boron center.
Phenylboronic Acid: Contains the boron center but lacks the dioxolane ring.
1,3-Dioxane: Similar to 1,3-dioxolane but with an additional carbon atom in the ring.
Uniqueness
This dual functionality is not commonly found in simpler analogs, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-3-10(12-15-7-8-16-12)4-2-9(1)11-13-5-6-14-11/h1-4,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZKYGQVUNIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8255505.png)

![1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8255522.png)
![Isothiazolo[5,4-b]pyridin-6-amine](/img/structure/B8255524.png)

![18-Ethynyl-2,3,5,6,8,9,11,12,14,15-decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B8255532.png)


![3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B8255552.png)





